

An In-depth Technical Guide to 6-Methylpyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methylpyridine-3-carbohydrazide

Cat. No.: B173302

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Methylpyridine-3-carbohydrazide**, a key heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, and insights into its biological significance and mechanism of action, tailored for a scientific audience.

Chemical Identity and Properties

6-Methylpyridine-3-carbohydrazide, also known by its synonym 6-Methylnicotinoyl hydrazide, is a carbohydrazide derivative of pyridine. Its structure incorporates a pyridine ring, a methyl group, and a hydrazide functional group, which makes it a valuable scaffold for the synthesis of a wide range of bioactive molecules.[\[1\]](#)

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Reference
IUPAC Name	6-methylpyridine-3-carbohydrazide	
Synonyms	6-Methylnicotinoyl hydrazide	[1]
CAS Number	197079-25-7	[1]
Molecular Formula	C ₇ H ₉ N ₃ O	[1]
Molecular Weight	151.17 g/mol	[1]
Appearance	White to off-white crystals	[1]
Melting Point	132-138 °C	[1]
Purity	≥ 98% (HPLC)	[1]
Storage Conditions	0-8 °C	[1]

Synthesis of 6-Methylpyridine-3-carbohydrazide

The synthesis of **6-Methylpyridine-3-carbohydrazide** is typically achieved through the hydrazinolysis of its corresponding methyl ester, methyl 6-methylnicotinate. This reaction is a standard and efficient method for the preparation of hydrazides from esters.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of nicotinic acid hydrazides.

Materials and Reagents:

- Methyl 6-methylnicotinate
- Hydrazine hydrate (99%)
- Absolute ethanol
- Round-bottom flask (150 mL)

- Reflux condenser
- Stirring apparatus
- Filtration apparatus
- Thin-layer chromatography (TLC) supplies

Procedure:

- In a 150 mL round-bottom flask, combine methyl 6-methylnicotinate (0.01 mol) and absolute ethanol (20 mL).
- To this solution, add hydrazine hydrate (0.02 mol, 99%) with stirring.
- Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 5 hours.
- Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Upon completion of the reaction, allow the mixture to cool to room temperature.
- The product will precipitate out of the solution as a solid.
- Collect the precipitated solid by filtration.
- Wash the solid with a small amount of cold ethanol.
- Dry the collected solid to obtain **6-Methylpyridine-3-carbohydrazide**.

Expected Yield: Approximately 60%

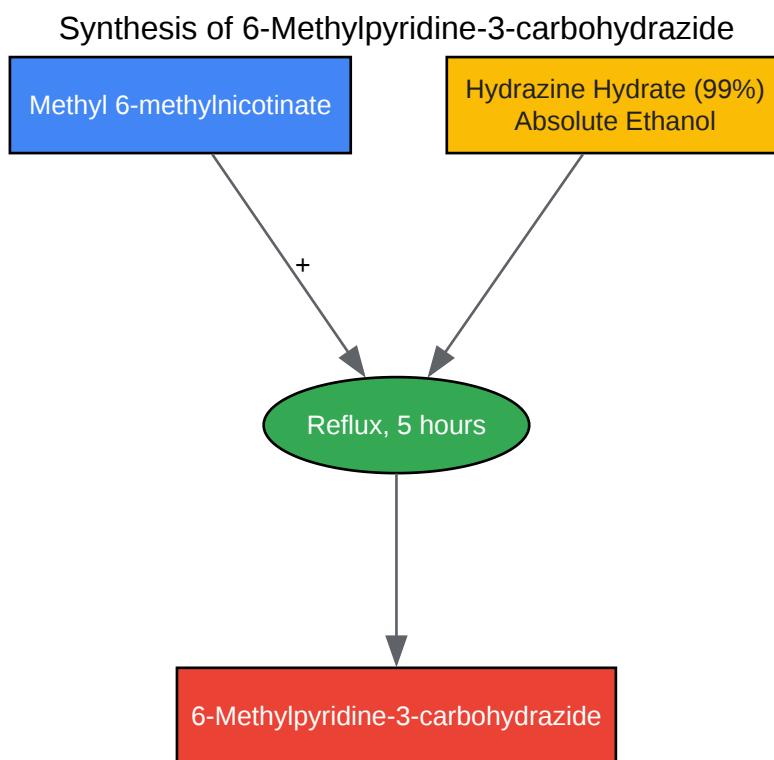
Spectroscopic Data

While specific experimental spectra for **6-Methylpyridine-3-carbohydrazide** are not readily available in the public domain, the following table provides the expected spectroscopic characteristics based on the analysis of the closely related and well-documented nicotinic acid hydrazide.

Table 2: Representative Spectroscopic Data for Nicotinic Acid Hydrazide

Technique	Data
¹ H NMR	Expected signals for aromatic protons on the pyridine ring, a singlet for the methyl group protons, and broad signals for the -NH and -NH ₂ protons of the hydrazide group.
¹³ C NMR	Expected signals for the carbons of the pyridine ring, the methyl carbon, and the carbonyl carbon of the hydrazide group.
IR (KBr, cm ⁻¹)	Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and N-H bending (amide II).
Mass Spec (EI)	A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological Significance and Applications

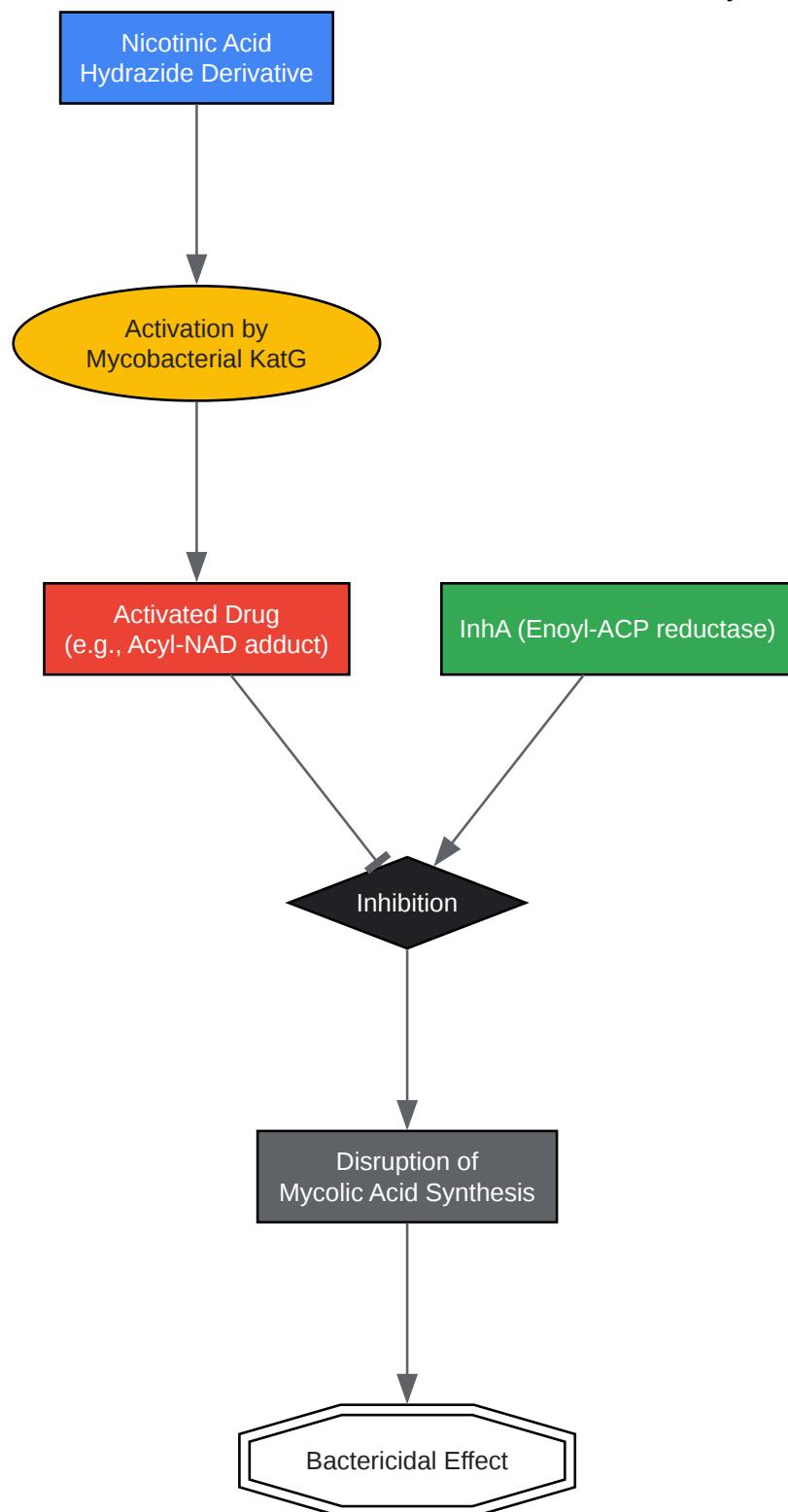

6-Methylpyridine-3-carbohydrazide serves as a crucial intermediate in the development of pharmaceuticals and agrochemicals.^[1] Its derivatives have been investigated for a range of biological activities, highlighting its potential as a versatile scaffold in drug discovery.

- **Antitubercular Activity:** Nicotinic acid hydrazide derivatives are analogs of the well-known antitubercular drug isoniazid (INH). The hydrazide moiety is crucial for their mechanism of action, which often involves the inhibition of mycolic acid biosynthesis, a key component of the mycobacterial cell wall.
- **Anticancer Activity:** Various hydrazone derivatives of nicotinic acid have been synthesized and evaluated for their antiproliferative activity against different cancer cell lines.
- **Agrochemicals:** This compound is also utilized in the formulation of agrochemicals, where it can contribute to the development of new pesticides and herbicides.^[1]

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the synthetic pathway for **6-Methylpyridine-3-carbohydrazide**.


[Click to download full resolution via product page](#)

Synthesis of **6-Methylpyridine-3-carbohydrazide**

Generalized Mechanism of Action for Antitubercular Activity

This diagram depicts a simplified, generalized mechanism of action for nicotinic acid hydrazide derivatives against *Mycobacterium tuberculosis*.

Generalized Antitubercular Mechanism of Nicotinic Acid Hydrazides

[Click to download full resolution via product page](#)

Generalized Antitubercular Mechanism

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Methylpyridine-3-carbohydrazide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b173302#6-methylpyridine-3-carbohydrazide-cas-number-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com